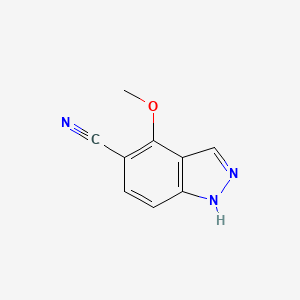
Ácido 5-(piridin-4-il)furano-2-carboxílico
Descripción general
Descripción
5-(Pyridin-4-yl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyridin-4-yl)furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-4-yl)furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Supramolecular y de Coordinación
Los derivados basados en andamios de dicarboxamida de piridina y furano revelan numerosas propiedades químicas y actividades biológicas. Esto los convierte en un tema de investigación emocionante en química supramolecular y de coordinación . La explotación de múltiples sitios de unión de estos andamios hace posible el diseño de varios materiales funcionales .
Descubrimiento de Compuestos Farmacológicamente Activos
Estos derivados también se utilizan en el descubrimiento de nuevos compuestos farmacológicamente activos . La continua necesidad de andamios médicamente y farmacológicamente importantes impulsa a los químicos a buscar constantemente vías eficientes y directas para sintetizar y modificar diferentes heterociclos .
Sensores
Los andamios de dicarboxamida de piridina y furano se utilizan en el diseño de sensores . Sus propiedades químicas únicas los hacen adecuados para detectar sustancias específicas o medir propiedades físicas.
Modelos Estructurales y Funcionales de Proteínas
Estos compuestos se utilizan como modelos estructurales y funcionales de proteínas . Pueden imitar la estructura y función de las proteínas, lo que es útil para estudiar el comportamiento de las proteínas y diseñar nuevos fármacos.
Actividades Antibacterianas
Los compuestos que contienen furano exhiben una amplia gama de características biológicas y farmacológicas ventajosas, y como resultado, se han empleado como medicamentos en una serie de áreas de enfermedades distintas . Se han utilizado para crear numerosos agentes antibacterianos innovadores .
Actividades Anticancerígenas
El furano tiene una variedad de ventajas terapéuticas, como anti-úlcera, diurético, relajante muscular, anti-protozoario, antibacteriano o antifúngico o antiviral, antiinflamatorio, analgésico, antidepresivo, ansiolítico, antiparkinsoniano, antiglaucoma, antihipertensivo, antienvejecimiento y anticancerígeno .
Catalizador para la Síntesis Multicomponente Rápida
El ácido piridina-2-carboxílico se utiliza como un catalizador eficaz para la síntesis multicomponente rápida . Esto es particularmente útil en la síntesis de compuestos orgánicos complejos.
Productos Químicos de Plataforma Más Allá de los Combustibles y los Plásticos
Los derivados del furano también se utilizan como productos químicos de plataforma más allá de los combustibles y los plásticos . Tienen una amplia gama de potencial sintético, lo que los hace valiosos en diversas aplicaciones industriales.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 5-(Pyridin-4-yl)furan-2-carboxylic acid may also interact with various biological targets.
Mode of Action
It is a heterocyclic compound that belongs to the furan family, which suggests that it may interact with its targets in a manner similar to other furan derivatives.
Result of Action
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(Pyridin-4-yl)furan-2-carboxylic acid may have similar effects.
Análisis Bioquímico
Biochemical Properties
5-(Pyridin-4-yl)furan-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The nature of these interactions often involves the binding of 5-(Pyridin-4-yl)furan-2-carboxylic acid to the active sites of these enzymes, thereby influencing their catalytic activities. Additionally, this compound can form complexes with metal ions, which further modulates its biochemical properties and interactions .
Cellular Effects
The effects of 5-(Pyridin-4-yl)furan-2-carboxylic acid on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, 5-(Pyridin-4-yl)furan-2-carboxylic acid can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 5-(Pyridin-4-yl)furan-2-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, depending on the context. For example, 5-(Pyridin-4-yl)furan-2-carboxylic acid can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Pyridin-4-yl)furan-2-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to 5-(Pyridin-4-yl)furan-2-carboxylic acid has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 5-(Pyridin-4-yl)furan-2-carboxylic acid in animal models vary with dosage. At low doses, this compound can exert beneficial effects, such as enhancing metabolic functions and reducing oxidative stress. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant adverse effects occurring beyond a certain dosage .
Metabolic Pathways
5-(Pyridin-4-yl)furan-2-carboxylic acid is involved in several metabolic pathways, primarily those related to energy production and biosynthesis. It interacts with enzymes such as dehydrogenases and synthases, which play key roles in metabolic flux. The presence of 5-(Pyridin-4-yl)furan-2-carboxylic acid can alter the levels of various metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 5-(Pyridin-4-yl)furan-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, it can be transported into mitochondria, where it influences mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 5-(Pyridin-4-yl)furan-2-carboxylic acid is critical for its activity and function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. In these compartments, 5-(Pyridin-4-yl)furan-2-carboxylic acid can exert its effects on gene expression, enzyme activity, and metabolic processes .
Propiedades
IUPAC Name |
5-pyridin-4-ylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYOLXCSZPSRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627668 | |
| Record name | 5-(Pyridin-4-yl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216867-35-5 | |
| Record name | 5-(4-Pyridinyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216867-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Pyridin-4-yl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B1629059.png)

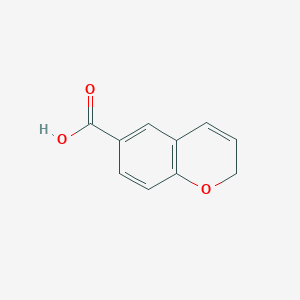

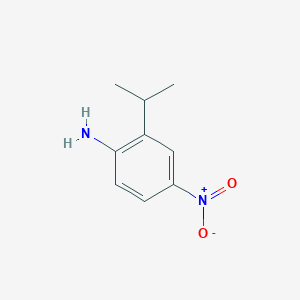


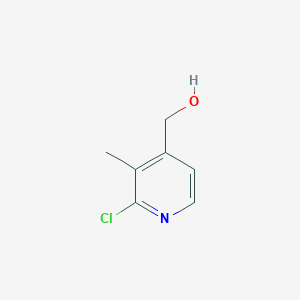

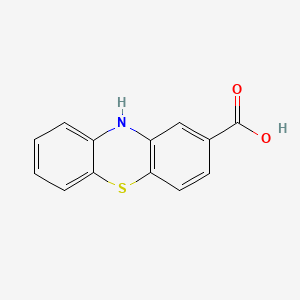
![N-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1629076.png)

